molecular formula C17H25N5O3 B2838429 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine CAS No. 1203212-43-4

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine

Cat. No.: B2838429
CAS No.: 1203212-43-4
M. Wt: 347.419
InChI Key: VJDUCAFJGHFOIE-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine is a complex organic compound with a unique structure that includes a cyclohexene ring, a morpholine ring, and a nitropyrimidine core

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used as a tool in biological research to study cellular processes and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclohexene Intermediate: The initial step involves the formation of the cyclohexene intermediate through a cyclization reaction.

    Introduction of the Pyrimidine Core: The pyrimidine core is introduced through a condensation reaction with appropriate reagents.

    Morpholine Ring Formation: The morpholine ring is formed through a nucleophilic substitution reaction.

    Nitration: The final step involves the nitration of the pyrimidine ring to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitro group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine is unique due to its combination of structural features, including the cyclohexene, morpholine, and nitropyrimidine moieties

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-13-15(22(23)24)16(21-9-11-25-12-10-21)20-17(19-13)18-8-7-14-5-3-2-4-6-14/h5H,2-4,6-12H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDUCAFJGHFOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCCC2=CCCCC2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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